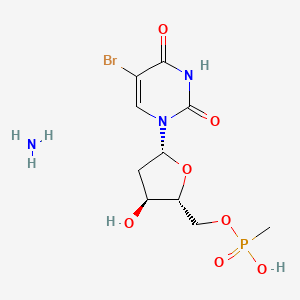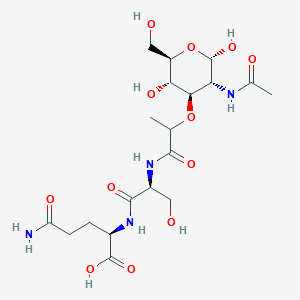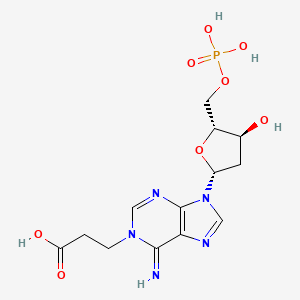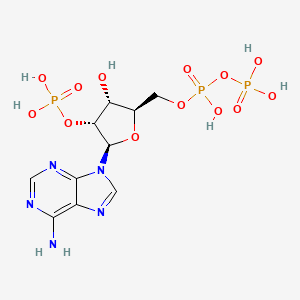
O-(4-Nitrobenzyl)-N,N'-Diisopropylisoharnstoff
Übersicht
Beschreibung
Synthesis Analysis
- The bis(p-nitrophenyl) esters, related to your compound of interest, have been synthesized using 1,3-dicyclohexylcarbodiimide (DCC) as a dehydration agent, characterized by elemental analysis, FTIR, 1H NMR, and DSC (Hong Li et al., 2005).
Molecular Structure Analysis
- Spectroscopic studies such as fluorescence quenching, fluorescence spectroscopy, and UV-Vis spectroscopy have been used to analyze the host-guest interactions of bis(p-nitrophenyl) esters (Hong Li et al., 2005).
Chemical Reactions and Properties
- The bis(2-morpholino-1-methylethyl) esters of various acids have been synthesized and their interactions with cholinesterases of warm-blooded animals have been studied, showing that these compounds act as reversible competitive inhibitors (M. Gulyamov et al., 1988).
Physical Properties Analysis
- The solubility of similar compounds in various solvents has been determined and correlated with different models like the Wilson, nonrandom two-liquid (NRTL), and universal quasichemical (UNIQUAC) equations (Chao-Jun Du et al., 2014).
Chemical Properties Analysis
- The thermal 1,3-dipolar polycycloaddition of certain nitrone compounds with N,N'-(1,4-phenylene)dimaleimide has been studied, leading to the formation of polyadducts with isoxazolidine rings in the main chain (L. Vretik et al., 2003).
Wissenschaftliche Forschungsanwendungen
Lichtempfindliche Schutzgruppen in der Polymerchemie
Die o-Nitrobenzylgruppe wird in der Polymerchemie aufgrund ihrer lichtempfindlichen Eigenschaften häufig verwendet. Sie ermöglicht die Veränderung von Polymereigenschaften durch Bestrahlung, was sie für die Herstellung von photoabbaubaren Hydrogelen und photospaltbaren Biokonjugaten wertvoll macht {svg_1}. Diese Anwendung ist entscheidend für die Entwicklung von Materialien mit kontrollierten Abbauraten, was für Arzneimittelträgersysteme und Gewebeaufbaugerüste von Vorteil ist.
Synthese von photospaltbaren Linkern
Die Fähigkeit der Verbindung, freie Carbonsäuren unter UV-Bestrahlung freizusetzen, macht sie zu einem ausgezeichneten Kandidaten für die Synthese von photospaltbaren Linkern {svg_2}. Diese Linker sind entscheidend für die Gestaltung von lichtempfindlichen Arzneimittelträgersystemen, bei denen das Arzneimittel mit Licht als Auslöser kontrolliert freigesetzt werden kann.
Entwicklung von Photosäuregeneratoren
Derivate von O-(4-Nitrobenzyl)-N,N'-Diisopropylisoharnstoff können als Photosäuregeneratoren wirken, die wichtige Bestandteile bei der Herstellung von Photolacken sind, die in der Mikroelektronik- und Beschichtungsindustrie eingesetzt werden {svg_3}. Die Fähigkeit, Säuren bei Lichteinwirkung zu erzeugen, ist entscheidend für die Strukturierungsprozesse in der Halbleiterfertigung.
Landwirtschaftliche chemische Forschung
Derivate dieser Verbindung haben potenzielle Anwendungen in der Landwirtschaft. Sie können synthetisiert und auf ihre antifungizide Aktivität untersucht werden, was neue Wege für den Pflanzenschutz und die Schädlingsbekämpfung bietet {svg_4}.
Entwicklung antimikrobieller Mittel
Das Gerüst der Verbindung kann modifiziert werden, um neue antimikrobielle Mittel zu schaffen. Diese Derivate können auf bakterizide und fungizide Aktivität untersucht werden, was für die Entwicklung neuer Antibiotika und Antimykotika von Bedeutung ist {svg_5}.
Industrielle Schmierstoffe
Verwandte Verbindungen, wie der Bis(2-ethylhexyl)ester der Sebacinsäure, wurden als synthetische Schmierstoffe in der Luftfahrt-, Automobil- und Fertigungsindustrie eingesetzt. Die Synthese dieser Schmierstoffe kann hinsichtlich der wirtschaftlichen und ökologischen Nachhaltigkeit optimiert werden {svg_6}.
Neuropharmakologische Studien
Carbamatester, eine Klasse von Verbindungen, zu der this compound gehört, wurden auf ihre Auswirkungen auf das Neuritenwachstum in Neuroblastomzellen untersucht. Diese Forschung ist wichtig für das Verständnis der Neurotoxizitätsmechanismen und könnte zur Entwicklung von neuroprotektiven Medikamenten führen {svg_7}.
Chirale pharmazeutische Synthese
Die kinetische Racematspaltung von racemischen Carbonsäuren unter Verwendung von Derivaten von this compound kann optisch aktive Carbonsäureester erzeugen. Dieser Prozess ist wichtig für die Synthese chiraler Pharmazeutika, die für die Herstellung von Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen unerlässlich sind {svg_8}.
Wirkmechanismus
Target of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p . This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.
Result of Action
Given its potential interaction with glutathione s-transferase p, it may influence the enzyme’s activity, potentially affecting the cell’s ability to detoxify various endogenous and exogenous compounds .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDMCLCYYCIDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883545 | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2978-11-2 | |
| Record name | (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzyl 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diisopropyl-2-(p-nitrobenzyl)isourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the use of NBDI contribute to the efficiency of organic acid analysis in Port wines and grape musts, according to the research?
A2: The study highlights that using NBDI coupled with HPLC analysis offers a simple, rapid, and accurate method for quantifying organic acids in Port wines and grape musts. [] The researchers achieved good peak resolution for target acids (lactic, acetic, succinic, tartaric, malic, and citric acids) in under 30 minutes, showcasing the method's efficiency. [] The study emphasizes that this method allows for the simultaneous determination of several organic acids in a complex matrix like wine, simplifying the analytical process and saving time. []
Q2: Are there any limitations or considerations regarding the use of NBDI in organic acid analysis?
A2: While the research highlights the benefits of using NBDI, it's essential to acknowledge potential limitations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)